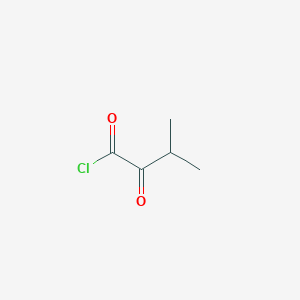
neoechinulin B
Overview
Description
Neoechinulin B is a prenylated indole diketopiperazine alkaloid, primarily isolated from various fungal sources such as Aspergillus amstelodami and Eurotium rubrum . This compound has garnered significant attention due to its diverse pharmacological activities, including antiviral, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neoechinulin B involves a two-step process. Initially, 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione is coupled with aldehydes under base-induced conditions . The resultant coupling products are then treated with tetra-n-butylammonium fluoride to yield this compound and its derivatives . This method allows for the preparation of this compound and 16 other derivatives under mild laboratory conditions .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthetic route described above provides a viable pathway for large-scale synthesis. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Neoechinulin B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced antiviral and anti-inflammatory activities .
Scientific Research Applications
Chemistry: Used as a lead compound for the synthesis of novel antiviral agents.
Biology: Demonstrates significant antiviral activities against hepatitis C virus and severe acute respiratory syndrome coronavirus 2 by inhibiting liver X receptors
Medicine: Potential therapeutic agent for treating viral infections and inflammatory diseases
Industry: Explored for its use in developing antiviral coatings and materials.
Mechanism of Action
Neoechinulin B exerts its effects by binding to liver X receptors, thereby inhibiting their activity . This inhibition disrupts the formation of double-membrane vesicles, which are essential for viral RNA replication . Additionally, this compound binds to influenza envelope hemagglutinin, preventing the attachment of viruses to host cells .
Comparison with Similar Compounds
Neoechinulin B is part of a family of indole diketopiperazine alkaloids, including neoechinulins A-E, isoechinulins A-C, and cryptoechunilin . Compared to its analogues, this compound exhibits unique antiviral properties by targeting liver X receptors and disrupting viral replication . This distinct mechanism of action sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-10,21H,1-2H2,3-4H3,(H,20,24)(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVEKSVCAGUTP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=C)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)NC(=C)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B3144365.png)




![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)



